3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
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Overview
Description
3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-5-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar structure but with a methyl group instead of an amino group.
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: Contains a pyrazole ring but with additional functional groups and a different core structure
Uniqueness
3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and material science .
Properties
Molecular Formula |
C10H9N3O3 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-(3-amino-5-oxo-4H-pyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C10H9N3O3/c11-8-5-9(14)13(12-8)7-3-1-2-6(4-7)10(15)16/h1-4H,5H2,(H2,11,12)(H,15,16) |
InChI Key |
YPWDCHWVHUEDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC(=C2)C(=O)O)N |
Origin of Product |
United States |
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